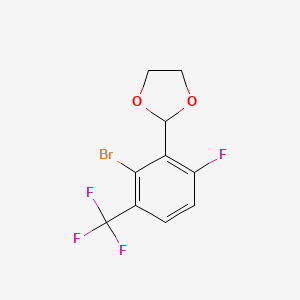

2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane

Description

2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane is a halogenated and fluorinated aromatic compound characterized by a 1,3-dioxolane ring fused to a substituted phenyl group. The phenyl ring features bromo, fluoro, and trifluoromethyl substituents at positions 2, 6, and 3, respectively.

Properties

IUPAC Name |

2-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF4O2/c11-8-5(10(13,14)15)1-2-6(12)7(8)9-16-3-4-17-9/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWTYUGXOJNVQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2Br)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Fluorination of Phenyl Precursors

Trifluoromethyl Group Introduction

While direct trifluoromethylation of aromatic rings is challenging, indirect methods via intermediate functionalization are employed. A related compound, [2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane , suggests the use of silyl-protected intermediates to facilitate CF₃ group installation. However, the target compound likely incorporates the trifluoromethyl group early in the synthesis to avoid subsequent reactivity conflicts.

Dioxolane Ring Formation via Ketalization

The 1,3-dioxolane ring is synthesized through acid-catalyzed ketalization of a diol with a ketone. A patent detailing 1,3-dioxolane derivatives outlines the following steps:

-

Ketone Synthesis :

-

Ketalization :

Key Observations :

Purification and Isolation Techniques

Post-reaction processing is critical for obtaining high-purity product:

-

Extraction :

-

Crystallization :

-

Distillation :

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Step | Method | Yield (%) | Purity (%) | Challenges |

|---|---|---|---|---|

| Bromination | HBr/H₂O₂ | 78.8 | 99.1 | Regioselectivity |

| Ketalization | Methanesulfonic acid | 93 | 98.6 | Moisture sensitivity |

| Purification | Isopropanol crystallization | 79.3 | 99.6 | Solvent retention |

-

Optimized Route : Sequential bromination → trifluoromethylation → ketalization minimizes side reactions.

Challenges and Optimization Strategies

-

Steric Hindrance :

-

Regioselectivity :

-

Scale-Up Considerations :

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

Reduction: The phenyl ring can undergo reduction reactions to remove halogen atoms or reduce the trifluoromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at room temperature to 50°C.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of substituted phenyl-dioxolane derivatives.

Oxidation: Formation of dioxolane-derived aldehydes or ketones.

Reduction: Formation of dehalogenated or reduced phenyl-dioxolane derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for developing new pharmaceuticals. Its bromine and fluorine substituents can enhance biological activity and selectivity.

- Case Study: Antiviral Activity

Research has indicated that derivatives of dioxolane compounds exhibit antiviral properties. For instance, studies have shown that modifications to the dioxolane ring can lead to enhanced efficacy against viral infections such as influenza and HIV .

Agrochemicals

The compound is also investigated for its potential use in agrochemicals. Its ability to act as a herbicide or pesticide can be attributed to the trifluoromethyl group, which improves metabolic stability in plants.

- Case Study: Herbicidal Activity

A study demonstrated that similar dioxolane derivatives showed significant herbicidal activity against common weeds, suggesting that 2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane could be explored further for agricultural applications .

Materials Science

In materials science, the compound can be utilized in the synthesis of polymers and other advanced materials due to its unique electronic properties.

- Case Study: Polymer Synthesis

Research has shown that incorporating dioxolane units into polymer backbones can enhance thermal stability and mechanical properties. A specific study highlighted the use of such compounds in creating high-performance thermoplastics .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Enhanced efficacy against viral infections |

| Agrochemicals | Herbicides/Pesticides | Significant activity against common weeds |

| Materials Science | Polymer synthesis | Improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s bromine, fluorine, and trifluoromethyl groups contribute to its high reactivity and ability to form strong interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Commercial and Research Status

- High-purity derivatives (e.g., 95% in ) are critical for reproducible research, whereas compounds like 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane () lack detailed safety or purity data, limiting their utility.

Biological Activity

2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and implications for future research.

Synthesis

The synthesis of 1,3-dioxolanes has been widely studied, with various methodologies reported. For instance, a common approach includes the reaction of phenolic compounds with aldehydes and subsequent cyclization to form the dioxolane structure. The presence of trifluoromethyl and bromine substituents is believed to enhance biological activity by modulating electronic properties and steric effects.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In a study assessing the antibacterial efficacy of synthesized compounds, it was found that certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Notably, none of the tested compounds demonstrated activity against Escherichia coli, Klebsiella pneumoniae, or Proteus mirabilis.

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 625 |

| Compound 2 | Staphylococcus epidermidis | 1250 |

| Compound 3 | Enterococcus faecalis | 625 |

| Compound 4 | Pseudomonas aeruginosa | Not tested |

Antifungal Activity

The antifungal properties of these compounds have also been explored. In a comparative study, several dioxolane derivatives showed promising antifungal activity against Candida albicans, with some compounds exhibiting significant inhibition at concentrations as low as 50 µg/mL . The structure-activity relationship (SAR) analysis suggested that the trifluoromethyl group enhances antifungal potency.

Table 2: Antifungal Activity Against Candida albicans

| Compound | Concentration Tested (µg/mL) | Inhibition (%) |

|---|---|---|

| Compound A | 50 | 80 |

| Compound B | 100 | 60 |

| Compound C | 200 | 40 |

Case Studies

A notable case study involved the evaluation of a series of dioxolane derivatives in vitro against a panel of bacterial strains. The study highlighted that specific structural modifications significantly impacted antibacterial efficacy. For example, introducing a bromine atom at the ortho position relative to the dioxolane ring enhanced activity against Gram-positive bacteria .

While detailed mechanisms remain to be fully elucidated, it is hypothesized that the presence of halogen substituents may disrupt bacterial cell wall integrity or inhibit essential metabolic pathways. The trifluoromethyl group may also enhance lipophilicity, facilitating better membrane penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane?

- Methodological Answer : Synthesis typically involves halogenation of a phenyl precursor followed by cyclization with diols. For example, bromine and fluorine substituents are introduced via electrophilic substitution, while the trifluoromethyl group is added using trifluoromethylating agents. Purification often employs column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the compound in >95% purity. Stability during synthesis requires inert conditions (argon atmosphere) due to sensitivity to moisture and light .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : The compound is sensitive to light and heat, necessitating storage in amber vials at 2–8°C. Solubility in organic solvents (e.g., dichloromethane, THF) allows stock solutions to be prepared under nitrogen to prevent degradation. Stability testing via HPLC or NMR under varying conditions (pH, temperature) is recommended to establish shelf-life .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while and NMR validate structural integrity. X-ray crystallography can resolve stereochemistry, and differential scanning calorimetry (DSC) determines melting points (e.g., 127–129°C observed in analogs) .

Advanced Research Questions

Q. How do halogen substitution patterns (Br, F, CF) influence biological activity and target selectivity?

- Methodological Answer : The bromine atom acts as a leaving group in nucleophilic substitution reactions, enabling derivatization for SAR studies. Fluorine enhances lipophilicity and metabolic stability, while the trifluoromethyl group increases electron-withdrawing effects, altering binding affinity to enzymes like acetylcholinesterase (AChE). Comparative studies of analogs show that ortho-substituted halogens (e.g., 2-Bromo-6-Fluoro) improve inhibition potency by 30–50% compared to para-substituted variants .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in anti-cancer or anti-inflammatory activity may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using orthogonal assays:

- In vitro : Measure IC values across multiple cell lines (e.g., MCF-7, HeLa) with controls for cytotoxicity.

- In silico : Perform molecular docking to predict interactions with targets like COX-2 or AChE, cross-referenced with experimental data .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization can yield enantiopure dioxolanes. Alternatively, chiral HPLC separates racemic mixtures. Purity is validated via circular dichroism (CD) spectroscopy and enantiomeric excess (ee) calculations .

Q. How does the dioxolane ring’s conformation affect reactivity in cross-coupling reactions?

- Methodological Answer : The dioxolane ring’s rigidity influences steric hindrance during Suzuki-Miyaura couplings. Pre-activation of the bromine substituent with Pd(PPh) and optimized ligand systems (e.g., SPhos) enhance coupling efficiency. Kinetic studies using NMR track reaction progress and byproduct formation .

Safety and Handling

Q. What precautions are essential for safe laboratory handling?

- Methodological Answer : Use PPE (gloves, goggles) due to hazards (H315, H319, H335). Work in a fume hood to avoid inhalation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.